N33-TEG-COOH

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

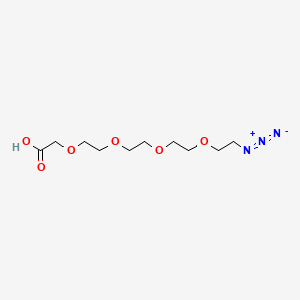

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O6/c11-13-12-1-2-16-3-4-17-5-6-18-7-8-19-9-10(14)15/h1-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTABJLSZLHRFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(=O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201467-81-4 |

Source

|

| Record name | 201467-81-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N33-TEG-COOH: A Heterobifunctional Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N33-TEG-COOH, a versatile heterobifunctional linker. The information presented herein is intended to support researchers and professionals in the fields of drug development, chemical biology, and materials science in harnessing the potential of this valuable molecule.

Core Concepts: Chemical Structure and Properties

This compound, systematically named 14-Azido-3,6,9,12-tetraoxatetradecanoic acid , is a polyethylene (B3416737) glycol (PEG)-based linker molecule. Its structure is characterized by a tetraethylene glycol (TEG) spacer, which imparts hydrophilicity and biocompatibility.[1][2] One terminus of the molecule is functionalized with an azide (B81097) group (-N₃), while the other end features a carboxylic acid (-COOH) group. This dual functionality allows for the sequential or orthogonal conjugation of different molecules.

The azide group serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This reaction is highly efficient, specific, and bioorthogonal, meaning it does not interfere with biological functional groups. The carboxylic acid group can be readily activated to form stable amide bonds with primary amines, a common functional group in biomolecules such as proteins and peptides.

The chemical structure of this compound is as follows:

Chemical Formula: C₁₀H₁₉N₃O₆[2]

Molecular Structure:

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 277.27 g/mol | [2] |

| Appearance | Liquid | [2] |

| Density | 0.750-0.850 g/mL at 20 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

| Purity (typical) | ≥90% (HPLC) | [2] |

Experimental Protocols

Plausible Synthesis of this compound

Overall Synthetic Scheme:

Step 1: Monotosylation of Tetraethylene Glycol

This step selectively protects one of the terminal hydroxyl groups.

-

Materials: Tetraethylene glycol, p-toluenesulfonyl chloride (TsCl), pyridine (B92270), dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve tetraethylene glycol (1 equivalent) in a minimal amount of cold (0 °C) pyridine and DCM.

-

Slowly add p-toluenesulfonyl chloride (1 equivalent) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with cold water and extract the product with DCM.

-

Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Step 2: Azidation of Monotosylated Tetraethylene Glycol

The tosyl group is displaced by an azide group.

-

Materials: Mono-tosylated tetraethylene glycol, sodium azide (NaN₃), dimethylformamide (DMF).

-

Procedure:

-

Dissolve the mono-tosylated tetraethylene glycol (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the azido-tetraethylene glycol.

-

Step 3: Oxidation of the Terminal Alcohol to a Carboxylic Acid

The remaining terminal hydroxyl group is oxidized to a carboxylic acid. A two-step process involving a protecting group is often preferred to avoid side reactions. A more direct oxidation can also be attempted.

-

Materials: Azido-tetraethylene glycol, Jones reagent (CrO₃/H₂SO₄/acetone) or a milder oxidizing agent like TEMPO/bleach.

-

Procedure (using Jones Oxidation):

-

Dissolve the azido-tetraethylene glycol (1 equivalent) in acetone (B3395972) and cool to 0 °C.

-

Slowly add Jones reagent dropwise until the orange color persists.

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction by adding isopropanol (B130326) until the orange color disappears.

-

Neutralize the mixture with saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

-

Purify by column chromatography if necessary.

-

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an alkyne-containing molecule, such as a modified protein or a small molecule drug.

-

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent for dissolving reactants (e.g., DMSO, DMF)

-

-

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in DMSO or the reaction buffer to a desired concentration (e.g., 10 mM).

-

Dissolve the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-functionalized molecule.

-

Add this compound in a slight molar excess (e.g., 1.2 equivalents).

-

Add the THPTA ligand to the CuSO₄ solution to form the copper-ligand complex.

-

Add the copper-ligand complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Mix the reaction components thoroughly by gentle vortexing.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE for protein conjugations.

-

-

Purification:

-

Purify the resulting conjugate to remove excess reagents and byproducts. Common purification methods include size-exclusion chromatography (e.g., desalting columns), dialysis, or reversed-phase HPLC.

-

-

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows related to the use of this compound.

Caption: A plausible synthetic route for this compound.

Caption: General workflow for a CuAAC bioconjugation reaction.

Caption: Conceptual formation of an Antibody-Drug Conjugate.

References

An In-Depth Technical Guide to N33-TEG-COOH: Properties, Specifications, and Applications in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N33-TEG-COOH (14-Azido-3,6,9,12-tetraoxatetradecanoic acid), a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule. Its properties and specifications are detailed, with a focus on its critical role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery.

Core Properties and Specifications

This compound is a chemical reagent widely utilized in bioconjugation and medicinal chemistry. Its structure incorporates a terminal azide (B81097) group, a tetraethylene glycol (TEG) spacer, and a terminal carboxylic acid. This heterobifunctional nature allows for the sequential and specific conjugation of different molecules. All quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| Chemical Name | 14-Azido-3,6,9,12-tetraoxatetradecanoic acid |

| Synonyms | N3-TEG-COOH, Azido-PEG3-acid |

| CAS Number | 201467-81-4 |

| Molecular Formula | C₁₀H₁₉N₃O₆ |

| Molecular Weight | 277.27 g/mol |

| SMILES | O=C(O)COCCOCCOCCOCCN=[N+]=[N-] |

| InChI Key | YHTABJLSZLHRFV-UHFFFAOYSA-N |

Table 2: Physicochemical and Handling Specifications

| Specification | Value |

| Appearance | Solid Powder |

| Purity | ≥98% (or refer to the Certificate of Analysis) |

| Solubility | Ethanol: 100 mg/mL (360.66 mM; requires sonication)[1] DMSO: ≥ 100 mg/mL (360.66 mM)[1] |

| Density | 0.750-0.850 g/mL at 20 °C |

| Storage Conditions | Dry, dark, and at -20°C for up to 1 year[1] |

| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical[1] |

Role in PROTAC Design and Function

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.

The linker is a critical component that dictates the efficacy of the PROTAC. PEG linkers, such as this compound, are frequently employed due to their advantageous properties:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-large and hydrophobic PROTAC molecule.

-

Improved Cell Permeability: The flexibility of the PEG linker can allow the PROTAC to adopt conformations that mask its polar surface area, facilitating passage across cell membranes.

-

Optimal Ternary Complex Formation: The length and flexibility of the linker are crucial for the productive formation of the POI-PROTAC-E3 ligase ternary complex, which is essential for efficient ubiquitination.

The general mechanism of PROTAC action is illustrated in the signaling pathway diagram below.

Experimental Protocols for PROTAC Synthesis

This compound is a versatile linker for PROTAC synthesis. Its carboxylic acid handle allows for standard amide bond formation with an amine-containing ligand (typically the E3 ligase ligand), while its azide handle is reserved for a highly specific "click chemistry" reaction with an alkyne-functionalized ligand (typically the POI ligand). This orthogonal strategy simplifies the synthesis and purification of the final PROTAC.

A general experimental workflow for synthesizing a PROTAC using this compound is depicted below.

Protocol for Amide Coupling

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized E3 ligase ligand.

Materials:

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

-

Amide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Nitrogen or Argon atmosphere

Methodology:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.0-1.2 equivalents) in the anhydrous solvent.

-

Add the organic base (2.0-3.0 equivalents) to the reaction mixture.

-

Add the amide coupling reagent (1.1-1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, TLC).

-

Upon completion, quench the reaction (e.g., with water or saturated ammonium (B1175870) chloride solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting azide-functionalized intermediate, if necessary, using flash column chromatography.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol describes the conjugation of the azide-functionalized intermediate with an alkyne-functionalized POI ligand to form a stable triazole linkage.

Materials:

-

Azide-functionalized intermediate from the previous step

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Reducing agent (e.g., sodium ascorbate)

-

Solvent system (e.g., a mixture of t-butanol and water, or DMSO)

Methodology:

-

Dissolve the azide-functionalized intermediate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.5 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (B8700270) (0.5-2.0 equivalents).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.5 equivalents).

-

Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the CuSO₄ solution to initiate the reaction.

-

Stir the reaction mixture at room temperature for 4-24 hours. The reaction is often protected from light.

-

Monitor the formation of the final PROTAC product by LC-MS.

-

Upon completion, the crude PROTAC is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final, highly pure product.

-

The identity and purity of the final PROTAC should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be observed when handling this chemical. It is recommended to wear protective gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key building block in the modular synthesis of PROTACs. Its well-defined structure, favorable physicochemical properties, and orthogonal reactive handles enable the efficient and strategic construction of these powerful therapeutic agents. The detailed protocols provided in this guide offer a framework for the successful application of this compound in the development of novel protein degraders, accelerating research in targeted protein degradation and the discovery of new medicines.

References

An In-Depth Technical Guide to the Synthesis of Azide-PEG-Acid Linkers

Heterobifunctional Polyethylene Glycol (PEG) linkers are indispensable tools in modern drug development, bioconjugation, and materials science. Among these, azide-PEG-acid linkers offer a powerful combination of functionalities: an azide (B81097) group for highly specific "click chemistry" conjugations and a carboxylic acid for stable amide bond formation with amine-containing molecules. This guide provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and characterization techniques used to produce high-purity azide-PEG-acid linkers for research and drug development professionals.

The PEG component of these linkers imparts numerous benefits, including enhanced solubility and stability of the conjugated molecules, reduced immunogenicity, and prolonged circulation half-life in biological systems.[1] By carefully selecting the length of the PEG chain, researchers can fine-tune the pharmacokinetic properties and efficacy of therapeutic agents like antibody-drug conjugates (ADCs).[1][2]

Core Synthetic Strategy: Desymmetrization of PEG Diol

The most prevalent and versatile method for synthesizing azide-PEG-acid linkers begins with a symmetrical PEG diol (HO-PEG-OH).[1] This strategy involves a sequential, multi-step modification process to asymmetrically functionalize the two terminal hydroxyl groups.

The general workflow for this synthesis is illustrated below.

Experimental Protocols

The following protocols provide detailed methodologies for each key step in the synthesis of an azide-PEG-acid linker starting from a symmetrical PEG diol.

Step 1: Monotosylation of PEG Diol

This initial step selectively activates one of the terminal hydroxyl groups by converting it into a better leaving group, a tosylate.

-

Materials:

-

PEG-diol (1 equivalent)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous

-

-

Procedure:

-

Dissolve PEG-diol in a mixture of anhydrous DCM and pyridine.

-

Cool the solution to 0°C using an ice bath.[1]

-

Add TsCl dropwise to the cooled solution while stirring.

-

Continue stirring the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.[1]

-

Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-tosylated PEG (TsO-PEG-OH).[1][3]

-

Step 2: Azidation of Mono-tosylated PEG

The tosylate group is displaced by an azide ion via a nucleophilic substitution reaction (Sₙ2).

-

Materials:

-

TsO-PEG-OH (1 equivalent)

-

Sodium azide (NaN₃) (5 equivalents)[3]

-

Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

Dissolve the purified TsO-PEG-OH in anhydrous DMF.

-

Add sodium azide to the solution.[2]

-

Heat the reaction mixture to 80-90°C and stir for 12-24 hours under an inert atmosphere.[2][3]

-

Work-up: Cool the reaction to room temperature and pour it into cold water.[3]

-

Extract the aqueous mixture with DCM.

-

Wash the combined organic layers with water and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Azide-PEG-OH.[3]

-

Step 3: Carboxylation of Azide-PEG-OH

The final step converts the remaining terminal hydroxyl group into a carboxylic acid.

-

Materials:

-

Procedure:

-

Dissolve Azide-PEG-OH in anhydrous DCM.

-

Add succinic anhydride and the catalyst, DMAP.[3]

-

Stir the reaction at room temperature for 12-16 hours.[3]

-

Work-up: Acidify the reaction mixture with 1 M HCl and extract with DCM.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, Azide-PEG-COOH.[3]

-

Data Presentation

The efficiency of each synthetic step is crucial for the overall yield and purity of the final linker. The following tables summarize typical quantitative data for the synthesis of heterobifunctional PEGs.

Table 1: Summary of Reaction Conditions and Typical Yields

| Step | Key Reagents | Solvent | Temperature | Time (hours) | Typical Yield (%) |

| Monotosylation | p-TsCl, Pyridine | DCM | 0°C to RT | 18 | > 95% |

| Azidation | NaN₃ | DMF | 80-90°C | 12-24 | ~97%[4] |

| Carboxylation | Succinic Anhydride, DMAP | DCM | RT | 12-16 | > 95%[5] |

Note: Yields can vary based on the specific molecular weight of the PEG starting material and the scale of the reaction.

Table 2: Purification and Characterization Methods

| Method | Purpose | Details |

| Liquid-Liquid Extraction | Work-up/Initial Purification | Used after each reaction step to remove water-soluble reagents and byproducts.[6] |

| Precipitation | Product Isolation | The final product is often precipitated from a solvent like DCM by adding a non-solvent such as cold diethyl ether.[2][3] |

| Silica Gel Chromatography | High-Purity Purification | Primary method to separate the desired product from starting materials and byproducts, especially after the monotosylation step.[1] |

| NMR Spectroscopy (¹H, ¹³C) | Structural Confirmation | Confirms the introduction of new functional groups (tosyl, azide, carboxyl) and verifies the integrity of the PEG backbone.[5][7] |

| Mass Spectrometry (MALDI-TOF) | Molecular Weight Verification | Confirms the molecular weight of the intermediates and the final product, ensuring the desired modifications have occurred.[7] |

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical progression from starting material to the final, purified product, including the crucial quality control steps.

This technical guide provides a foundational framework for the synthesis, purification, and characterization of azide-PEG-acid linkers. The successful production of these high-purity reagents is essential for advancing the fields of bioconjugation and targeted drug delivery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

role of TEG spacer in bioconjugation

An In-depth Technical Guide to the Role of TEG Spacers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a foundational technology in modern therapeutics, diagnostics, and biomedical research.[1] The linker, or spacer, that connects the components of a bioconjugate is a critical determinant of the final product's efficacy, stability, and pharmacokinetic properties.[1] Among the most versatile and widely adopted linkers are those based on polyethylene (B3416737) glycol (PEG).[1][2]

This guide focuses specifically on Triethylene Glycol (TEG), a short, discrete PEG (dPEG®) spacer composed of three ethylene (B1197577) glycol units. Unlike traditional polydisperse PEGs, which are a mixture of various chain lengths, TEG spacers have a precisely defined length and molecular weight.[1] This uniformity is crucial for creating homogenous bioconjugates with consistent, reproducible properties, a critical factor for manufacturing and regulatory approval.[1][3] We will explore the core principles of TEG spacers, their strategic role in enhancing bioconjugate performance, their applications, and the experimental methodologies governing their use.

Core Properties and Advantages of TEG Spacers

The unique chemical structure of TEG imparts a combination of highly desirable properties for bioconjugation. These flexible, hydrophilic chains are not merely inert connectors; they are strategic components that profoundly influence the resulting conjugate.[2]

-

Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads, such as cytotoxic agents used in Antibody-Drug Conjugates (ADCs), are inherently hydrophobic.[2][4] This can lead to aggregation and poor stability.[4] The repeating ether units of the TEG chain are highly hydrophilic, which helps to solubilize hydrophobic molecules and prevent aggregation of the final bioconjugate.[5][6][7]

-

Biocompatibility and Reduced Immunogenicity : PEG, in general, is considered non-toxic and non-immunogenic.[6][8] The TEG spacer can create a "stealth" effect by forming a hydration shell around the bioconjugate, masking potentially immunogenic epitopes from the host's immune system and reducing the risk of an adverse immune response.[2][9]

-

Improved Pharmacokinetics (PK) : The hydrodynamic radius of a TEGylated molecule is increased, which can reduce renal clearance and extend its circulation half-life in the bloodstream.[8][9] This can lead to increased overall drug exposure and less frequent dosing for patients.[10]

-

Minimized Steric Hindrance : A spacer physically separates the payload from the larger biomolecule (e.g., an antibody or oligonucleotide).[11] The defined and flexible nature of a TEG spacer is crucial for maintaining the biological activity of each component by preventing the bulky payload from interfering with the biomolecule's target binding.[1][12][13]

-

Precise and Defined Length : As a discrete PEG, TEG has a specific length of 15 atoms.[12][14] This precise length allows for fine-tuning of the spatial distance between the conjugated molecules, which is critical for applications like PROTACs where optimal ternary complex formation is required.[15][16]

Applications in Bioconjugation

The strategic advantages of TEG spacers have led to their widespread use in various biopharmaceutical applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells.[4] The inclusion of a TEG spacer is a key strategy for optimizing ADC performance. It enhances the solubility of hydrophobic payloads, which permits a higher drug-to-antibody ratio (DAR) without causing aggregation.[4][17] This improved stability and the extended pharmacokinetic profile lead to a greater therapeutic index.[4][18]

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[19][20] The linker is a critical component, and its length and flexibility are crucial for the formation of a stable and productive ternary complex.[19][21] TEG linkers are frequently employed to provide the necessary hydrophilicity, flexibility, and spatial orientation to facilitate this interaction effectively.[1][19]

Oligonucleotide Conjugation

TEG spacers are commonly used to attach affinity ligands like biotin (B1667282) to oligonucleotides.[12] The spacer arm minimizes steric hindrance between the biotin moiety and the oligonucleotide, allowing for efficient binding to streptavidin.[12][13] This is beneficial for a variety of applications, including nucleic acid probes, purification of DNA-binding proteins, and attaching oligonucleotides to surfaces like magnetic beads.[12][13]

Quantitative Data on the Impact of PEGylation

The incorporation of PEG/TEG spacers has a quantifiable impact on the physicochemical and pharmacological properties of bioconjugates. The following tables summarize key data from various studies.

Table 1: Impact on Solubility and Drug Delivery

| Parameter | Bioconjugate without PEG Spacer | Bioconjugate with PEG Spacer | Fold Change / % Improvement | Reference(s) |

| Encapsulation Efficiency (Doxorubicin) | 23.3% | 62.9% | +169.9% | [9] |

| Encapsulation Efficiency (Curcumin) | 80% | 95% | +18.75% | [9] |

| LogD (Hydrophilicity) | -1.2 | -2.5 (with PEG8) | Increase in hydrophilicity | [6] |

| Tumor Uptake (ADC) | 0.06 ± 0.01 % ID/g | 0.40 ± 0.05 % ID/g (with PEG8) | ~6.7x Higher | [22] |

Note: An increase in the negative value of logD indicates increased hydrophilicity. % ID/g refers to the percentage of injected dose per gram of tissue.

Table 2: Impact on Pharmacokinetics (PK)

| Parameter | Bioconjugate without PEG Spacer | Bioconjugate with PEG Spacer | Fold Change / % Improvement | Reference(s) |

| Plasma Clearance (ADC) | 1.0 mL/h/kg | 0.4 mL/h/kg (with PEG8) | 2.5x Slower | [22] |

| Area Under the Curve (AUC) | 100% (Baseline) | >200% (with PEG8) | >2x Increase | [6][22] |

| Circulation Half-Life | Varies | Extended | Varies | [2][9] |

Note: A lower plasma clearance rate and higher AUC indicate longer circulation time and greater overall drug exposure.

Table 3: Impact on Biological Activity and Immunogenicity

| Parameter | Bioconjugate without PEG Spacer | Bioconjugate with PEG Spacer | Fold Change / % Improvement | Reference(s) |

| Binding Affinity (IC50) | 2.5 nM | 1.1 nM (with PEG8) | ~2.3x Higher Affinity | [6] |

| PS-Specific IgG Titers | Baseline | ~3.0x Higher | 3.0x Increase | [9] |

Note: A lower IC50 value indicates higher binding affinity. Higher antibody titers can indicate increased immunogenicity in the context of vaccines.

Experimental Protocols

The successful conjugation of a TEG spacer to a biomolecule relies on well-defined chemical reactions. The choice of chemistry depends on the available functional groups on the target molecule.

Protocol 1: Amine-Reactive PEGylation via NHS Esters

This is one of the most common strategies for conjugating PEG to proteins, targeting primary amines in lysine (B10760008) residues and the N-terminus.[2][23]

Materials:

-

Protein to be PEGylated

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.0-7.5[23]

-

TEG-NHS ester reagent

-

Dry, water-miscible solvent (e.g., DMSO or DMF)[23]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[23]

-

Purification system (e.g., Size-Exclusion Chromatography, SEC)[23]

Methodology:

-

Buffer Preparation: Ensure the buffer is free of primary amines (like Tris) which would compete with the reaction.[23]

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL. Perform a buffer exchange if necessary.[23]

-

PEG-NHS Ester Preparation: Warm the TEG-NHS ester reagent to room temperature. Immediately before use, dissolve it in DMSO or DMF to a concentration of 10 mM. Do not store this solution as the NHS ester readily hydrolyzes.[23]

-

PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved TEG-NHS ester to the protein solution with gentle stirring.[23]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2-4 hours.[23]

-

Quenching (Optional): Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume unreacted NHS ester.[23]

-

Purification: Remove unreacted TEG reagent and byproducts using SEC or dialysis.[23]

Protocol 2: Thiol-Reactive PEGylation via Maleimides

This method provides site-specific conjugation by targeting free sulfhydryl groups in cysteine residues.[2]

Materials:

-

Protein or peptide with a free cysteine residue

-

Thiol-free buffer with EDTA (e.g., Phosphate buffer), pH 6.5-7.5[2]

-

TEG-Maleimide reagent

-

Reducing agent (e.g., TCEP) if cysteines are in a disulfide bond[2]

-

Quenching solution (e.g., free cysteine or β-mercaptoethanol)[2]

-

Purification system (e.g., SEC or Reversed-Phase HPLC)[2]

Methodology:

-

Protein Reduction (if necessary): If targeting cysteines within a disulfide bond, dissolve the protein and add a 5-10 molar excess of TCEP. Incubate at 37°C for 1-2 hours. Remove the excess reducing agent using a desalting column.[23]

-

PEG-Maleimide Preparation: Dissolve the TEG-Maleimide in the reaction buffer.[23]

-

PEGylation Reaction: Add a 10- to 20-fold molar excess of the TEG-Maleimide to the reduced protein solution.[23]

-

Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[23]

-

Quenching (Optional): Quench unreacted maleimide (B117702) groups by adding an excess of a small molecule thiol and incubating for 30 minutes.[23]

-

Purification: Purify the final conjugate using SEC or dialysis to remove unreacted reagents.[23]

Protocol 3: Characterization of TEGylated Bioconjugates

A multi-faceted approach is necessary for the comprehensive characterization of TEGylated proteins to ensure quality, safety, and efficacy.[24]

Techniques:

-

Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic volume. It is used to determine the extent of aggregation and purity, and to separate the PEGylated protein from unreacted protein and free TEG reagent.[24]

-

Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. It provides high-resolution separation of positional isomers and is used for purity analysis.[24]

-

Mass Spectrometry (MS): Measures the mass-to-charge ratio of ionized molecules. It is used for the accurate determination of the molecular weight of the conjugate, identification of PEGylation sites (via peptide mapping), and quantification of different PEGylated species.[24][25]

Visualizations

The following diagrams illustrate key pathways and workflows involving TEG spacers in bioconjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. adcreview.com [adcreview.com]

- 6. benchchem.com [benchchem.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Biotin TEG Oligonucleotide Modification [biosyn.com]

- 13. Biotin TEG 5' Oligo Modifications from Gene Link [genelink.com]

- 14. BiotinTEG - Generi Biotech [generi-biotech.com]

- 15. precisepeg.com [precisepeg.com]

- 16. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 17. fluorochem.co.uk [fluorochem.co.uk]

- 18. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. walshmedicalmedia.com [walshmedicalmedia.com]

An In-Depth Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable chemical tools in modern biochemistry, drug development, and diagnostics.[1] These reagents possess two distinct reactive groups, enabling the controlled, sequential, and covalent linkage of two different biomolecules, a process known as bioconjugation.[1] Unlike their homobifunctional counterparts, which have identical reactive groups, the asymmetry of heterobifunctional crosslinkers allows for precise, multi-step conjugation strategies. This minimizes the formation of undesirable homopolymers or self-conjugated aggregates, a significant advantage in applications requiring high purity and well-defined molecular conjugates.

The structure of a heterobifunctional crosslinker consists of three main components: two different reactive moieties and a spacer arm that connects them. The choice of reactive groups is determined by the target functional groups on the biomolecules, while the length and composition of the spacer arm can be customized for specific applications, influencing factors like solubility, steric hindrance, and the distance between the conjugated molecules.[2]

Core Concepts and Classification

Heterobifunctional crosslinkers are broadly classified based on the specific reactive groups they possess. This diversity allows researchers to select the ideal reagent for their unique conjugation needs, targeting a wide range of functional groups commonly found on biomolecules.[1]

Common Classes of Heterobifunctional Crosslinkers:

-

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is one of the most widely used classes. One end typically features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues), while the other end has a maleimide (B117702) group that specifically targets sulfhydryl groups (e.g., on cysteine residues).[1]

-

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of reagents contains a carbonyl-reactive group (e.g., a hydrazide) and a sulfhydryl-reactive group. They are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes that react with the hydrazide.[1]

-

Amine-Reactive and Photoreactive Crosslinkers: These linkers combine an amine-reactive group with a photo-activatable group, such as an aryl azide (B81097) or a diazirine. The amine-reactive end is first conjugated to a biomolecule. Subsequently, upon exposure to UV light, the photoreactive group becomes highly reactive and can form a covalent bond with a nearby molecule, making them ideal for capturing transient protein-protein interactions.

-

Sulfhydryl-Reactive and Photoreactive Crosslinkers: Similar to the amine-reactive/photoreactive class, these reagents feature a sulfhydryl-reactive group on one end and a photoreactive group on the other. They enable specific attachment to sulfhydryl-containing molecules, followed by light-activated, non-selective crosslinking to a nearby interacting partner.[1]

Data Presentation: Quantitative Properties of Common Heterobifunctional Crosslinkers

The selection of a heterobifunctional crosslinker is critically dependent on its physicochemical properties. The following tables summarize key quantitative data for a selection of commonly used crosslinkers.

Table 1: Properties of Amine-to-Sulfhydryl Crosslinkers

| Crosslinker | Molecular Weight (Da) | Spacer Arm Length (Å) | Reactive Groups | Membrane Permeable | Water Soluble | Cleavable/Reversible |

| MBS | 314.25 | 9.9 | NHS ester, Maleimide | Yes | No | No |

| Sulfo-MBS | 416.37 | 9.9 | Sulfo-NHS ester, Maleimide | No | Yes | No |

| GMBS | 280.23 | 6.8 | NHS ester, Maleimide | Yes | No | No |

| EMCS | 308.29 | 9.4 | NHS ester, Maleimide | Yes | No | No |

| SMCC | 334.32 | 11.6 | NHS ester, Maleimide | Yes | No | No |

| Sulfo-SMCC | 436.37 | 11.6 | Sulfo-NHS ester, Maleimide | No | Yes | No |

| SPDP | 312.42 | 6.8 | NHS ester, Pyridyldithiol | Yes | No | Yes (by reducing agents) |

| LC-SPDP | 424.54 | 15.7 | NHS ester, Pyridyldithiol | Yes | No | Yes (by reducing agents) |

| Sulfo-LC-SPDP | 526.59 | 15.7 | Sulfo-NHS ester, Pyridyldithiol | No | Yes | Yes (by reducing agents) |

Table 2: Properties of Carbonyl-to-Sulfhydryl Crosslinkers

| Crosslinker | Molecular Weight (Da) | Spacer Arm Length (Å) | Reactive Groups | Membrane Permeable | Water Soluble | Cleavable/Reversible |

| EMCH | 225.24 | 11.8 | Hydrazide, Maleimide | Not tested | No | No |

Table 3: Properties of Amine-to-Photoreactive Crosslinkers

| Crosslinker | Molecular Weight (Da) | Spacer Arm Length (Å) | Reactive Groups | Membrane Permeable | Water Soluble | Cleavable/Reversible |

| NHS-ASA | 276.21 | 8.0 | NHS ester, Phenylazide | Yes | No | No |

| ANB-NOS | 305.20 | 7.7 | NHS ester, Nitrophenylazide | Yes | No | No |

| SADP | 331.35 | 11.9 | NHS ester, Phenylazide | Yes | No | Yes (by reducing agents) |

Table 4: Properties of Sulfhydryl-to-Photoreactive Crosslinkers

| Crosslinker | Molecular Weight (Da) | Spacer Arm Length (Å) | Reactive Groups | Membrane Permeable | Water Soluble | Cleavable/Reversible |

| APDP | 446.55 | 21.0 | Pyridyldithiol, Phenylazide | Not tested | No | Yes (by reducing agents) |

Experimental Protocols

The following are detailed methodologies for two key applications of heterobifunctional crosslinkers.

Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC) using SMCC

This protocol describes the conjugation of a thiol-containing cytotoxic drug to a monoclonal antibody via the SMCC crosslinker.[3]

Materials:

-

Monoclonal Antibody (mAb)

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Thiol-containing cytotoxic drug

-

Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)

-

Conjugation Buffer (e.g., PBS with EDTA, pH 7.0-7.5)

-

Quenching Reagent (e.g., L-cysteine or N-acetylcysteine)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting columns or Size-Exclusion Chromatography (SEC) system

Procedure:

-

Antibody Preparation:

-

Antibody Modification with SMCC:

-

Immediately before use, dissolve SMCC in DMSO to a stock concentration of 10-20 mM.

-

Add a 5- to 10-fold molar excess of the SMCC stock solution to the antibody solution for antibody concentrations of 5–10 mg/mL. For lower concentrations (1-4 mg/mL), use a 20-fold molar excess.[4]

-

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[4]

-

-

Removal of Excess SMCC:

-

Immediately following incubation, remove non-reacted SMCC using a desalting column equilibrated with the Conjugation Buffer.[3]

-

-

Drug Conjugation:

-

Dissolve the thiol-containing drug payload in a suitable solvent.

-

Combine the maleimide-activated antibody with the drug payload at a molar ratio of 1.1:1 (linker:payload).

-

Incubate the reaction at room temperature for 1-2 hours.[5]

-

-

Quenching the Reaction:

-

Purification of the ADC:

Protocol 2: In Vivo Protein-Protein Interaction Study using a Photoreactive Crosslinker

This protocol provides a general workflow for using a membrane-permeable, photoreactive crosslinker to identify protein interactions within living cells.

Materials:

-

Cultured cells

-

Membrane-permeable, photoreactive heterobifunctional crosslinker (e.g., NHS-ester/diazirine)

-

Phosphate-Buffered Saline (PBS)

-

UV lamp (365 nm)

-

Lysis Buffer containing protease inhibitors

-

Antibody for immunoprecipitation (specific to the "bait" protein)

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE and Western blotting reagents

-

Mass spectrometry reagents

Procedure:

-

Cell Culture and Harvest:

-

Grow cells to the desired confluency.

-

Wash the cells twice with ice-cold PBS to remove any amine-containing media components.

-

-

Crosslinking Reaction:

-

Resuspend the cells in PBS.

-

Add the photoreactive crosslinker to a final concentration of 1-5 mM.

-

Incubate for 30-60 minutes at room temperature in the dark to allow for the amine-reactive end to conjugate with proteins.

-

-

Photoactivation:

-

Expose the cell suspension to UV light (365 nm) for 10-30 minutes on ice to activate the photoreactive group and induce crosslinking to interacting proteins.

-

-

Quenching and Cell Lysis:

-

Quench the reaction by adding a quenching buffer (e.g., Tris-HCl, pH 7.5).

-

Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.

-

-

Protein Enrichment and Digestion:

-

Enrich the protein of interest and its crosslinked partners using immunoprecipitation with an antibody specific to the "bait" protein and Protein A/G agarose beads.

-

-

Analysis of Crosslinked Products:

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Visualize the crosslinked complexes by Western blotting using an antibody against the bait protein. Crosslinked complexes will appear as higher molecular weight bands.

-

-

Identification of Interacting Proteins:

-

Excise the higher molecular weight bands from a Coomassie-stained gel.

-

Identify the crosslinked proteins by mass spectrometry.

-

Mandatory Visualizations

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway is a crucial cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[6] Heterobifunctional crosslinkers can be employed to "freeze" transient interactions between kinases and their substrates within this pathway, allowing for their identification and characterization.

Caption: The MAPK signaling cascade, a key regulator of cellular processes.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Preparation

The following diagram illustrates the general workflow for synthesizing an ADC using a heterobifunctional crosslinker like SMCC.

Caption: General workflow for Antibody-Drug Conjugate (ADC) preparation.

Logical Relationship: Two-Step Conjugation with a Heterobifunctional Crosslinker

This diagram illustrates the logical advantage of a two-step conjugation process using a heterobifunctional crosslinker, which minimizes unwanted side products.

Caption: Advantage of two-step conjugation using heterobifunctional crosslinkers.

References

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. Chemistry of Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. cusabio.com [cusabio.com]

In-depth Technical Guide: The Mechanism of Action of N33-TEG-COOH

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary: Information regarding a specific molecule designated "N33-TEG-COOH" is not currently available in the public scientific literature. Extensive searches for its mechanism of action, signaling pathways, cellular targets, and associated experimental protocols have yielded no direct results. The provided name may be a non-standard or internal designation for a compound not yet described in published research.

This guide, therefore, addresses related and potentially relevant biological pathways and molecules that emerged during the search, such as the cGAS-STING signaling pathway, CD33, and Interleukin-33. This information is provided to offer context within broader immunology and cell signaling research, which may be pertinent to the user's field of interest.

I. The cGAS-STING Signaling Pathway: A Potential Framework

A significant area of current immunological research is the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. This pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of pathogen invasion or cellular damage.

The cGAS-STING pathway functions as follows:

-

DNA Sensing: The enzyme cGAS recognizes and binds to double-stranded DNA present in the cytoplasm.

-

Second Messenger Synthesis: Upon binding DNA, cGAS catalyzes the synthesis of a second messenger molecule called cyclic GMP-AMP (cGAMP).

-

STING Activation: cGAMP then binds to the STING protein, which is located on the membrane of the endoplasmic reticulum.

-

Downstream Signaling: This binding event activates STING, causing it to translocate and activate downstream signaling cascades. This ultimately leads to the phosphorylation of transcription factors like IRF3 and NF-κB.

-

Cytokine Production: Activated IRF3 and NF-κB move into the nucleus and induce the expression of type I interferons and other pro-inflammatory cytokines, which orchestrate an immune response.

Caption: The cGAS-STING signaling cascade from cytosolic DNA sensing to cytokine production.

II. CD33 and Interleukin-33: Other Potential Areas of Relevance

The search also highlighted research related to CD33 and Interleukin-33 (IL-33), which are important molecules in immunology and oncology.

-

CD33: A transmembrane receptor primarily expressed on cells of myeloid lineage. It is a target in therapies for acute myeloid leukemia (AML). Systems to reduce CD33 expression in therapeutic cells are being explored to protect them from anti-CD33 therapies, thereby enriching the therapeutic cells while targeting malignant cells.[1]

-

Interleukin-33 (IL-33): A cytokine that can modulate the immune response. Studies have shown that exogenous IL-33 can target myeloid-derived suppressor cells and promote the generation of regulatory T cells (Tregs), suggesting its potential use in preventing allograft rejection.

Due to the absence of specific data for "this compound," a detailed analysis, including quantitative data tables and experimental protocols, cannot be provided. Should further information clarifying the identity of "this compound" become available, a more targeted and in-depth technical guide can be developed.

References

The Versatility of Azide-Terminated Linkers in Biotechnology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-terminated linkers have become indispensable tools in the field of biotechnology, largely due to their participation in highly efficient and specific "click chemistry" reactions.[1] The azide (B81097) group serves as a versatile chemical handle for the covalent attachment of biomolecules, fluorescent probes, drugs, and other functionalities to various substrates.[2] This guide provides a comprehensive overview of the core applications of azide-terminated linkers, detailed experimental protocols, and quantitative data to facilitate their implementation in research and development.

The primary reactivity of the azide group is harnessed through two main types of bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions are characterized by their high yields, selectivity, and compatibility with aqueous environments, making them ideal for bioconjugation.[5]

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide, catalyzed by copper(I) ions.[2][] It is widely used for its rapid reaction kinetics and high efficiency.[7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as copper-free click chemistry, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide.[3] The elimination of the need for a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and organisms.[8][9]

Core Applications

Bioconjugation and Protein Labeling

Azide-terminated linkers are extensively used for the site-specific modification and labeling of proteins.[7] This can be achieved by introducing an azide-bearing unnatural amino acid, such as azidohomoalanine (Aha), into the protein structure during synthesis.[10] The azide group then serves as a handle for conjugation with alkyne-modified probes, such as fluorophores for imaging or biotin (B1667282) for purification.[8][11]

Key Advantages:

-

Specificity: Allows for precise labeling at a predetermined site.[4]

-

Minimal Perturbation: The small size of the azide and the resulting triazole linkage minimizes structural and functional disruption of the protein.[2]

-

Versatility: Enables the attachment of a wide range of functionalities.[12]

Drug Delivery and Antibody-Drug Conjugates (ADCs)

In drug delivery, azide-terminated linkers are crucial for the construction of targeted therapeutic systems, most notably Antibody-Drug Conjugates (ADCs).[13][14] In this application, a potent cytotoxic drug is attached to a monoclonal antibody via a linker. The antibody directs the drug to cancer cells, and upon internalization, the linker is cleaved to release the therapeutic agent. Azide-alkyne cycloaddition provides a stable and efficient method for linking the drug to the antibody.[13][15] Recently, azido-acetal linkers have been developed that are stable at physiological pH but hydrolyze rapidly in the acidic environment of endosomes, facilitating drug release.[16]

Nucleic Acid Labeling and Diagnostics

Azide-terminated linkers are employed for the labeling and detection of nucleic acids.[17] For instance, the metabolic incorporation of azide-modified nucleosides, such as 5-(azidomethyl)-2'-deoxyuridine (AmdU), into DNA allows for the visualization of DNA replication.[18] Subsequent reaction with an alkyne-bearing fluorophore via click chemistry enables sensitive detection. This methodology is also used in the construction of DNA microarrays for diagnostic purposes, where azide-terminated oligonucleotides are immobilized on a surface.[17]

Surface Modification and Biomaterials

The functionalization of surfaces with azide-terminated molecules creates a platform for the covalent attachment of various biomolecules.[19] This has applications in the development of biosensors, engineered cell culture surfaces, and biomedical devices.[19][20] For example, silicon or glass surfaces can be modified with an azide-terminated silane (B1218182) to create a reactive layer for the immobilization of alkyne-modified proteins, peptides (like RGD for cell adhesion), or DNA probes.[19][20]

Quantitative Data Summary

The efficiency and kinetics of azide-alkyne cycloaddition reactions are critical for their successful application. The following tables summarize key quantitative data for both CuAAC and SPAAC reactions.

| Parameter | CuAAC | SPAAC (with DBCO) | References |

| Typical Reaction Time | 1-4 hours | 30 minutes - 2 hours | [21] |

| Reaction Temperature | Room Temperature | 37°C (for in vivo) | [21] |

| Typical Reactant Concentration | 10 µM - 1 mM | 25 µM - 100 µM | [11][22] |

| Second-Order Rate Constant (k₂) | ~10³ - 10⁵ M⁻¹s⁻¹ | ~1 M⁻¹s⁻¹ | [9] |

| Conjugation Efficiency (Example) | Close to quantitative | 3.4% - 15.2% (molar ratio) | [21][23] |

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features | References |

| Dibenzocyclooctyne | DIBO | 0.3 | High reactivity, commercially available | [9] |

| DIBAC/ADIBO | DIBAC/ADIBO | 0.9 | High reactivity, good stability | [3] |

| Bicyclononyne | BCN | 0.004-0.1 | Good balance of reactivity and stability | [3] |

| DIFO | DIFO | 0.076 | Fluorinated, enhanced reactivity | [11] |

Experimental Protocols

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general procedure for labeling an azide-modified protein with an alkyne-functionalized molecule (e.g., a fluorescent dye).[7]

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Alkyne-functionalized molecule (e.g., dye-alkyne) stock solution in DMSO

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

-

Aminoguanidine (B1677879) hydrochloride stock solution (optional, to prevent side reactions, e.g., 100 mM in water)[7][24]

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein solution with the alkyne-functionalized molecule. The final concentration of the protein is typically in the µM range, with a 2 to 10-fold molar excess of the alkyne probe.[13][22]

-

Prepare a premixed catalyst solution by combining the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio.[24] Let it stand for a few minutes.

-

To the protein-alkyne mixture, add the aminoguanidine solution (optional).[24]

-

Initiate the reaction by adding the premixed CuSO₄/THPTA catalyst solution, followed by the freshly prepared sodium ascorbate solution.[22][24] The final concentrations are typically 50-250 µM CuSO₄, 250-1250 µM THPTA, and 5 mM sodium ascorbate.[22]

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

-

The labeled protein can be purified from excess reagents using methods such as size-exclusion chromatography, dialysis, or precipitation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the labeling of azide-containing biomolecules in living cells using a cyclooctyne-conjugated fluorescent dye.[3][11]

Materials:

-

Cells cultured with an azide-containing metabolic precursor (e.g., azido (B1232118) sugar Ac₄ManNAz or amino acid L-azidohomoalanine)

-

Cyclooctyne-conjugated fluorescent dye (e.g., DBCO-fluorophore) stock solution in DMSO

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells in the presence of the azide-containing metabolic precursor for a sufficient time to allow for its incorporation into biomolecules (e.g., 24-72 hours).[3]

-

Remove the culture medium and wash the cells gently with warm PBS.

-

Add fresh, pre-warmed cell culture medium containing the cyclooctyne-conjugated fluorescent dye to the cells. The final concentration of the dye typically ranges from 1 to 50 µM.[11]

-

Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator.[3][21]

-

Remove the labeling medium and wash the cells three times with warm PBS to remove excess dye.

-

The cells are now ready for visualization by fluorescence microscopy.[25]

Protocol 3: Synthesis of Azide-Terminated Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of an azide-containing amino acid into a peptide sequence using Fmoc-based SPPS.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH]

-

Coupling reagents: HBTU, HOBt

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIPS) (95:2.5:2.5)

Procedure:

-

Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the Fmoc-amino acid (or Fmoc-L-azidoalanine) by dissolving it with HBTU, HOBt, and DIEA in DMF. Add the activated amino acid solution to the resin and agitate for 45 minutes. Wash the resin with DMF and DCM.

-

Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purify the azide-terminated peptide by reverse-phase HPLC.

Mandatory Visualizations

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.

Caption: Workflow for Live Cell Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Logical Flow of Antibody-Drug Conjugate (ADC) Action.

References

- 1. Azide-linkers for Drug Design - Enamine [enamine.net]

- 2. bioclone.net [bioclone.net]

- 3. benchchem.com [benchchem.com]

- 4. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 5. idtdna.com [idtdna.com]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. biosynth.com [biosynth.com]

- 18. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Copper-free azide-alkyne cycloaddition of targeting peptides to porous silicon nanoparticles for intracellular drug uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jenabioscience.com [jenabioscience.com]

- 23. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition [authors.library.caltech.edu]

The Nexus of Precision and Efficiency: An In-depth Technical Guide to Click Chemistry for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of protein modification, offering a suite of chemical reactions that are rapid, selective, and high-yielding.[1] Coined by K.B. Sharpless, this chemical philosophy emphasizes simplicity and reliability, enabling the precise attachment of molecules to proteins in complex biological environments.[1][2] This guide provides a comprehensive overview of the core principles of click chemistry, its primary applications in protein science, detailed experimental protocols for key reactions, and quantitative data to inform experimental design.

Core Principles of Click Chemistry

The power of click chemistry lies in its adherence to a stringent set of criteria. These reactions are designed to be:

-

Modular and Wide in Scope: Applicable to a broad range of molecular building blocks.

-

High-Yielding: Proceeding to completion or near-completion, simplifying purification.[3]

-

Stereospecific: Producing a single, well-defined product isomer.

-

Bioorthogonal: The reacting functional groups are inert to the vast array of chemical functionalities present in biological systems, preventing unwanted side reactions.[4]

-

Simple Reaction Conditions: Often proceeding under mild, aqueous conditions, compatible with fragile biomolecules.[5]

The quintessential click reaction is the azide-alkyne cycloaddition, which exists in two main forms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6] A third highly significant bioorthogonal reaction, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, is also central to the field.[7]

Key Click Chemistry Reactions for Protein Modification

The choice of click reaction is dictated by the specific experimental context, balancing the need for speed, biocompatibility, and the nature of the protein and labels being used.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal click reaction, involving the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species.[1][2] It is renowned for its exceptional efficiency and high reaction rates.[3] However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the toxicity concerns of CuAAC, SPAAC was developed. This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst.[8] This makes SPAAC highly suitable for live-cell imaging and in vivo studies.[9] The trade-off is generally a slower reaction rate compared to CuAAC.[10]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene).[11] This reaction is exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC, making it ideal for rapid labeling at low concentrations.[10][12]

Quantitative Data Presentation

The selection of a click chemistry reaction is often a balance between reaction kinetics and biocompatibility. The following tables summarize key quantitative data for the most common click reactions used in protein modification.

| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility |

| CuAAC | Terminal Alkyne + Azide | 10 to 10⁴ | Lower (due to copper toxicity) |

| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | ~1 - 2 | High |

| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | 1 to 10⁶ | High |

| Staudinger Ligation | Phosphine + Azide | ~10⁻³ | High |

Note: Rate constants are approximate and can vary depending on the specific reactants, solvent, temperature, and, in the case of CuAAC, the ligand used.[8][10][12][13][14]

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

To visualize the logical flow of experiments and the application of click chemistry in studying biological pathways, the following diagrams are provided in the Graphviz DOT language.

Caption: General workflow for protein modification using click chemistry.

Caption: Application of click chemistry to identify components of a signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key click chemistry reactions used in protein modification.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Purified Protein

This protocol describes the labeling of a purified protein containing an alkyne functional group with an azide-containing fluorescent dye.[3]

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Azide-functionalized fluorescent dye

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

-

Aminoguanidine (B1677879) hydrochloride stock solution (100 mM in water, optional)[3]

-

Degassing equipment (e.g., vacuum line or argon/nitrogen gas)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-10 mg/mL).

-

Add the azide-functionalized fluorescent dye to a final concentration that is typically in 5- to 20-fold molar excess over the protein.

-

If the buffer is not already degassed, degas the protein solution by bubbling with argon or nitrogen for 10-15 minutes.

-

-

Prepare the Catalyst Premix:

-

In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. A common ratio is 1:5 (e.g., 1 µL of 20 mM CuSO₄ and 2 µL of 50 mM THPTA for a 50 µL reaction).

-

-

Initiate the Reaction:

-

Add the catalyst premix to the protein-dye mixture.

-

(Optional) Add aminoguanidine hydrochloride to a final concentration of 1-5 mM to scavenge reactive byproducts.[3]

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours. If using a light-sensitive dye, protect the reaction from light.

-

-

Purification:

-

Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted dye, copper catalyst, and other small molecules.

-

-

Characterization:

-

Confirm successful labeling and purity of the conjugate using techniques such as SDS-PAGE with in-gel fluorescence scanning, UV-Vis spectroscopy, and mass spectrometry.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to display azide groups.[9]

Materials:

-

Cells with azide groups incorporated into their surface proteins (e.g., by culturing with an azido-sugar precursor like Ac4ManNAz)

-

Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

If metabolic labeling was performed, gently wash the cells twice with warm PBS to remove any unincorporated azido-sugar.

-

-

Labeling Reaction:

-

Prepare a solution of the DBCO-functionalized probe in cell culture medium at the desired final concentration (typically 10-50 µM).

-

Add the probe solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.

-

-

Washing:

-

Gently wash the cells three times with PBS to remove any unreacted probe.

-

-

Analysis:

-

The labeled cells can now be analyzed by fluorescence microscopy, flow cytometry, or lysed for subsequent biochemical analysis such as western blotting or proteomics.[9]

-

Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation of a Purified Protein

This protocol describes the rapid conjugation of a protein functionalized with a strained alkene (e.g., trans-cyclooctene, TCO) to a tetrazine-modified molecule.[15]

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Tetrazine-functionalized molecule (e.g., tetrazine-biotin)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Reactants:

-

Dissolve the TCO-modified protein in the reaction buffer to the desired concentration.

-

Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO).

-

-

Initiate the Reaction:

-

Add the tetrazine-functionalized molecule to the protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine is often used.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature. Due to the rapid kinetics of IEDDA, the reaction is often complete within minutes to an hour.[10]

-

-

Purification:

-

Purify the protein conjugate using a suitable method like size-exclusion chromatography to remove any unreacted tetrazine molecule.

-

-

Characterization:

-

Analyze the final conjugate using appropriate techniques such as mass spectrometry to confirm successful ligation.

-

Conclusion

Click chemistry provides a powerful and versatile toolkit for the specific and efficient modification of proteins.[2] The choice between CuAAC, SPAAC, and IEDDA depends on the specific requirements of the experiment, with considerations for biocompatibility, reaction speed, and the nature of the molecules involved. By understanding the core principles and having access to detailed protocols and quantitative data, researchers can effectively harness the power of click chemistry to advance their work in basic science, drug development, and diagnostics.

References

- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]